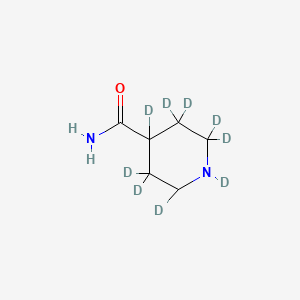
1,2,2,3,3,4,5,5,6-Nonadeuteriopiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,2,3,3,4,5,5,6-Nonadeuteriopiperidine-4-carboxamide is a deuterated derivative of piperidine-4-carboxamide Deuterium, a stable isotope of hydrogen, replaces hydrogen atoms in this compound, which can significantly alter its chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,2,3,3,4,5,5,6-Nonadeuteriopiperidine-4-carboxamide typically involves the deuteration of piperidine-4-carboxamide. This can be achieved through several methods, including:
Catalytic Deuteration: Using a deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) to replace hydrogen atoms with deuterium.
Chemical Exchange: Employing deuterated solvents and reagents to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of deuterated compounds often involves large-scale catalytic deuteration processes. The use of high-pressure reactors and efficient catalysts ensures the complete and selective deuteration of the target compound.
Chemical Reactions Analysis
Types of Reactions: 1,2,2,3,3,4,5,5,6-Nonadeuteriopiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: KMnO4 in an acidic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of deuterated amines or alcohols.
Substitution: Formation of deuterated alkyl or acyl derivatives.
Scientific Research Applications
1,2,2,3,3,4,5,5,6-Nonadeuteriopiperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a deuterated standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace deuterium-labeled compounds in biological systems.
Medicine: Investigated for its potential in drug development, particularly in improving the pharmacokinetic properties of pharmaceuticals.
Industry: Utilized in the production of deuterated materials for various industrial applications, including advanced materials and electronics.
Mechanism of Action
The mechanism of action of 1,2,2,3,3,4,5,5,6-Nonadeuteriopiperidine-4-carboxamide involves its interaction with molecular targets and pathways. The presence of deuterium can influence the compound’s binding affinity, stability, and metabolic pathways. Deuterium substitution often results in a kinetic isotope effect, which can slow down the rate of metabolic reactions, leading to prolonged activity and reduced toxicity.
Comparison with Similar Compounds
Piperidine-4-carboxamide: The non-deuterated parent compound.
Deuterated Piperidine Derivatives: Other deuterated analogs of piperidine, such as 1,2,2,3,3,4,5,5,6,6-Decadeuteriopiperidine.
Uniqueness: 1,2,2,3,3,4,5,5,6-Nonadeuteriopiperidine-4-carboxamide is unique due to its specific deuteration pattern, which can provide distinct advantages in terms of stability, reduced metabolic rate, and improved pharmacokinetic properties compared to its non-deuterated and other deuterated analogs.
Properties
Molecular Formula |
C6H12N2O |
|---|---|
Molecular Weight |
137.23 g/mol |
IUPAC Name |
1,2,2,3,3,4,5,5,6-nonadeuteriopiperidine-4-carboxamide |
InChI |
InChI=1S/C6H12N2O/c7-6(9)5-1-3-8-4-2-5/h5,8H,1-4H2,(H2,7,9)/i1D2,2D2,3D,4D2,5D/hD |
InChI Key |
DPBWFNDFMCCGGJ-YHJFSNJOSA-N |
Isomeric SMILES |
[2H]C1C(C(C(C(N1[2H])([2H])[2H])([2H])[2H])([2H])C(=O)N)([2H])[2H] |
Canonical SMILES |
C1CNCCC1C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


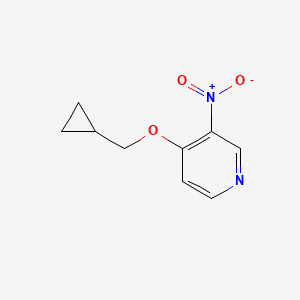


![Benzoic acid, 4-[[2-(acetylamino)-4-(diethylamino)phenyl]azo]-](/img/structure/B13944191.png)

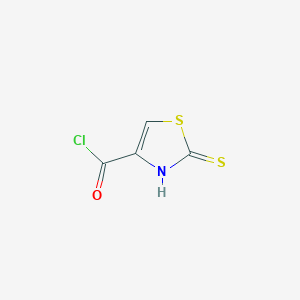


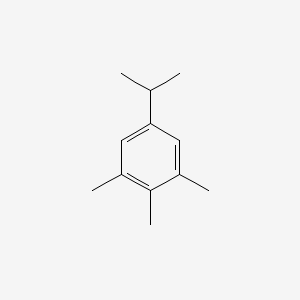
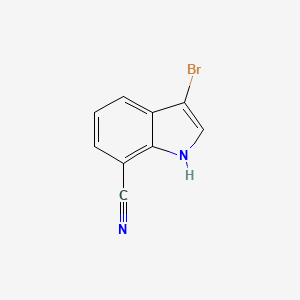
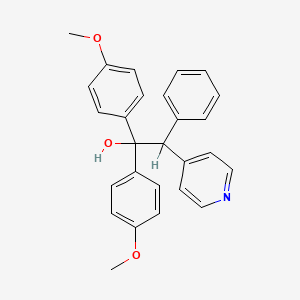
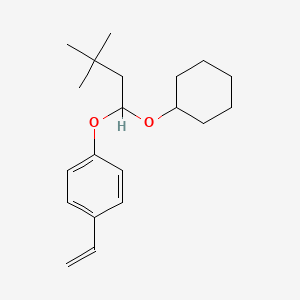
![5-(tert-Butyl) 2-ethyl 4,6-dihydro-5H-pyrrolo[3,4-d]thiazole-2,5-dicarboxylate](/img/structure/B13944234.png)

